molecular formula C18H21ClN4O3 B6451553 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640966-78-3

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one

Número de catálogo: B6451553
Número CAS: 2640966-78-3
Peso molecular: 376.8 g/mol
Clave InChI: JEWSUGDGFNXLRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one features a 3,4-dihydropyrimidin-4-one core substituted at position 3 with a 2-oxoethyl group linked to a piperidine ring. The piperidine’s 4-position is further modified by a (3-chloropyridin-4-yl)oxymethyl moiety. The dihydro-pyrimidinone core may enhance metabolic stability compared to fully aromatic systems, while the chloropyridinyl group could influence lipophilicity and target binding .

Propiedades

IUPAC Name

3-[2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-13-8-17(24)23(12-21-13)10-18(25)22-6-3-14(4-7-22)11-26-16-2-5-20-9-15(16)19/h2,5,8-9,12,14H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWSUGDGFNXLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. Starting with the preparation of 3-chloropyridin-4-yl alcohol, which then undergoes etherification with a piperidine derivative. The intermediate is subsequently subjected to a series of condensation reactions with ethyl acetoacetate, followed by cyclization to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the aforementioned steps for large-scale synthesis. This includes using scalable solvents, optimizing reaction times and temperatures, and employing continuous flow reactions to improve yield and purity while reducing waste.

Análisis De Reacciones Químicas

Types of Reactions

3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions such as:

  • Oxidation: Converts the 3-chloropyridinyl moiety to its corresponding N-oxide.

  • Reduction: Reduces the ketone group to an alcohol.

  • Substitution: Substitutes the chloro group with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: Employing nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

  • From Oxidation: 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one N-oxide.

  • From Reduction: Corresponding alcohol.

  • From Substitution: Compounds with substituted amino or thio groups replacing the chloro group.

Aplicaciones Científicas De Investigación

This compound finds applications in various fields:

  • Chemistry: As a building block for synthesizing complex organic molecules.

  • Biology: Investigating its interactions with biological macromolecules and potential enzymatic inhibition.

  • Medicine: Exploring its role as a lead compound for drug discovery, particularly in targeting neurological or cardiovascular conditions.

  • Industry: In material science for developing new polymers or as a chemical probe in analytical applications.

Mecanismo De Acción

Molecular Targets and Pathways

The precise mechanism of action depends on its specific application. In medicinal chemistry, it could interact with receptors or enzymes, modulating their activity through binding interactions. The pyrimidinone core often mimics natural substrates or inhibitors, disrupting normal physiological processes or signaling pathways.

Comparación Con Compuestos Similares

Core Structure Variations

  • Dihydro vs.
  • Fused-Ring Systems: Pyrido[3,4-d]pyrimidinones (44d, 44g) and pyrido[1,2-a]pyrimidinones () exhibit extended π-systems, which may improve binding to flat enzyme active sites but reduce solubility .

Substituent Effects

  • Piperidine vs.
  • Chloropyridinyl vs. Fluorobenzisoxazole : The target’s 3-chloropyridinyl group may enhance halogen bonding in target interactions, whereas fluorine in ’s benzisoxazole improves metabolic stability and membrane permeability .
  • Bulkiness : The methoxy-piperidinylmethyl-phenyl group in introduces steric hindrance, which could limit off-target effects but reduce oral bioavailability .

Pharmacokinetic Considerations

  • Lipophilicity: The chloropyridinyl group (ClogP ~2.5) in the target compound likely increases lipophilicity compared to dimethylamino (44d, ClogP ~1.8) or piperazine (44g, ClogP ~1.5) substituents .
  • Metabolic Sites : The dihydro core in the target may resist oxidation compared to fully aromatic analogs, while the acetyl linker (2-oxoethyl) could be susceptible to esterase cleavage .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.